molecular formula C10H11IO2 B14065926 1-(4-Iodo-3-methoxyphenyl)propan-2-one

1-(4-Iodo-3-methoxyphenyl)propan-2-one

Katalognummer: B14065926
Molekulargewicht: 290.10 g/mol
InChI-Schlüssel: HWHCCWCDOQQCMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Iodo-3-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C10H11IO2 It is a derivative of acetophenone, where the phenyl ring is substituted with iodine and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodo-3-methoxyphenyl)propan-2-one typically involves the iodination of 3-methoxyacetophenone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position relative to the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Iodo-3-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).

    Oxidation: Potassium permanganate, sulfuric acid, and water.

    Reduction: Sodium borohydride, methanol, and water.

Major Products

    Substitution: Products depend on the nucleophile used, such as 1-(4-amino-3-methoxyphenyl)propan-2-one.

    Oxidation: 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one.

    Reduction: 1-(4-Iodo-3-methoxyphenyl)propan-2-ol.

Wissenschaftliche Forschungsanwendungen

1-(4-Iodo-3-methoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Iodo-3-methoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodine and methoxy groups can influence its binding affinity and specificity for these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Similar structure but with a hydroxyl group instead of an iodine atom.

    1-(4-Methoxyphenyl)propan-2-one: Lacks the iodine substitution.

    1-(4-Iodo-3-hydroxyphenyl)propan-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

1-(4-Iodo-3-methoxyphenyl)propan-2-one is unique due to the presence of both iodine and methoxy groups, which can significantly influence its reactivity and potential applications. The iodine atom provides a site for further functionalization, while the methoxy group can affect its electronic properties and solubility.

Eigenschaften

Molekularformel

C10H11IO2

Molekulargewicht

290.10 g/mol

IUPAC-Name

1-(4-iodo-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H11IO2/c1-7(12)5-8-3-4-9(11)10(6-8)13-2/h3-4,6H,5H2,1-2H3

InChI-Schlüssel

HWHCCWCDOQQCMU-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=C(C=C1)I)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.